Tris(perfluorobutanesulfonyl)methane

描述

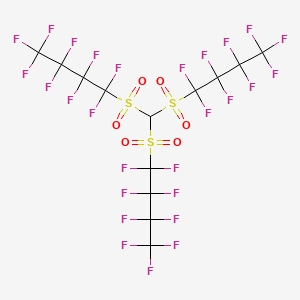

Tris(perfluorobutanesulfonyl)methane is a chemical compound with the molecular formula C13HF27O6S3. It is known for its unique properties, including high thermal and chemical stability, making it valuable in various scientific and industrial applications .

作用机制

Target of Action

Tris(perfluorobutanesulfonyl)methane, also known as Triflidic acid, is an organic superacid . It is one of the strongest known carbon acids and is among the strongest Brønsted acids in general . Its primary targets are the molecules or structures that can be protonated, due to its superacid nature .

Mode of Action

The compound’s interaction with its targets primarily involves protonation, a process where a proton (H+) is donated to a target molecule . This can result in significant changes to the target molecule, including changes in its reactivity, structure, and function .

Biochemical Pathways

As a superacid, it can potentially influence a wide range of biochemical reactions that involve proton transfer .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific targets and pathways involved. As a superacid, it can potentially alter the properties and functions of target molecules through protonation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its superacid properties may be affected by factors such as pH and temperature . Additionally, its stability and reactivity could be influenced by the presence of other chemicals in the environment.

准备方法

The synthesis of Tris(perfluorobutanesulfonyl)methane typically involves the reaction of a methylmagnesium halide with perfluoroalkanesulfonyl fluoride. This reaction produces a reaction mixture, which is then reacted with alkali metal halides, quaternary ammonium salts, or quaternary phosphonium salts to yield the desired product . The process is efficient and yields high purity this compound.

化学反应分析

Tris(perfluorobutanesulfonyl)methane undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: It can undergo substitution reactions where the perfluorobutanesulfonyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Tris(perfluorobutanesulfonyl)methane, also known as Triflidic acid, is an organic superacid with diverse applications in scientific research, including chemistry, biology, and industry, due to its unique properties.

Scientific Research Applications

- Chemistry this compound acts as a Lewis acid catalyst in organic synthesis and is used in creating various fluorinated compounds.

- Biology The compound's stability and reactivity make it valuable in biochemical research, especially in studies involving fluorinated biomolecules.

- Industry this compound is used to produce high-performance materials, including fluorinated surfactants and polymers.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation It can be oxidized under specific conditions to form different oxidation products.

- Reduction Reduction reactions can be carried out using suitable reducing agents.

- Substitution It can undergo substitution reactions where the perfluorobutanesulfonyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

Tris(perfluorobutanesulfonyl)methane is unique compared to other similar compounds due to its high fluorine content and stability. Similar compounds include:

Tris(perfluoroalkanesulfonyl)methane: These compounds have similar structures but differ in the length of the perfluoroalkyl chains.

Tris(pentafluorophenyl)borane: Another fluorinated compound used as a Lewis acid catalyst.

The uniqueness of this compound lies in its specific combination of thermal stability, chemical resistance, and reactivity, making it suitable for a wide range of applications.

生物活性

Tris(perfluorobutanesulfonyl)methane (also known as Tris(PFBS) or F-53B) is a perfluoroalkyl compound that has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of Tris(PFBS), focusing on its mechanisms of action, toxicity, and implications for human health and the environment.

Chemical Structure and Properties

This compound is a sulfonic acid derivative characterized by three perfluorobutanesulfonyl groups attached to a methane core. Its structure imparts significant stability, making it resistant to degradation. The presence of carbon-fluorine bonds contributes to its hydrophobic nature, affecting its interaction with biological membranes.

1. Toxicity Mechanisms

Research indicates that Tris(PFBS) and related compounds can disrupt cellular membranes and interfere with lipid bilayer integrity. A study demonstrated that perfluorobutane sulfonate (PFBS), a component of Tris(PFBS), decreases the transition temperature of phosphatidylcholine bilayers, indicating potential membrane fluidity alterations that could lead to cellular dysfunction .

2. Developmental Toxicity

Zebrafish models have been employed to assess the developmental toxicity of PFAS compounds, including PFBS. Findings suggest that PFBS exhibits developmental toxicity, although its potency is lower compared to longer-chain perfluoroalkyl substances (PFAS) like PFOS . The benchmark concentration for developmental toxicity was determined to be 7.48 μM for PFOS, with PFBS showing less pronounced effects.

3. Transport Mechanisms

Studies have identified that PFBS can be transported by various organic anion transporting polypeptides (OATPs) in human and rat models. Specifically, human NTCP and rat OATP transporters have been shown to facilitate the uptake of PFBS, which may contribute to its accumulation in liver tissues . Kinetic studies revealed Km values for PFBS transport by NTCP at 39.6 µM in humans and 76.2 µM in rats .

Case Study 1: Environmental Impact Assessment

A comprehensive study assessed the biomagnification potential of PFAS in aquatic ecosystems, focusing on rainbow trout exposed to dietary PFBS over a 28-day period. Results indicated significant accumulation in fish tissues, raising concerns about the ecological impact and potential transfer through the food chain .

Case Study 2: Human Health Risk Evaluation

Research evaluating the long-term health effects of PFAS exposure in humans highlighted associations between serum levels of PFBS and liver function abnormalities. Elevated levels of these compounds were linked to increased risks of metabolic disorders, emphasizing the need for further investigation into their chronic effects on human health .

Data Tables

| Compound | Transporter | Km (µM) | Biomagnification Factor |

|---|---|---|---|

| PFBS | Human NTCP | 39.6 | TBD |

| PFBS | Rat NTCP | 76.2 | TBD |

| PFOS | Human ASBT | N/A | TBD |

属性

IUPAC Name |

1-[bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)methylsulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13HF27O6S3/c14-2(15,8(26,27)28)5(20,21)11(35,36)47(41,42)1(48(43,44)12(37,38)6(22,23)3(16,17)9(29,30)31)49(45,46)13(39,40)7(24,25)4(18,19)10(32,33)34/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQFXEGCFPAWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13HF27O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896722 | |

| Record name | 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182505-69-7 | |

| Record name | 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。